![molecular formula C14H22N2O2S2 B2633787 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide CAS No. 1235102-19-8](/img/structure/B2633787.png)
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a thiophene ring, a cyclopropane ring, and a sulfonamide group. The InChI code for a similar compound, “{1-[(thiophen-3-yl)methyl]piperidin-4-yl}methanamine dihydrochloride”, is 1S/C11H18N2S.2ClH/c12-7-10-1-4-13(5-2-10)8-11-3-6-14-9-11;;/h3,6,9-10H,1-2,4-5,7-8,12H2;2*1H .Scientific Research Applications
Anticancer Applications
Piperidine derivatives, including the compound , have been utilized in different ways as anticancer agents . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
Antiviral Applications
Piperidine derivatives have shown potential as antiviral agents . While specific studies on “N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide” are not available, it’s reasonable to assume that it may have similar properties due to its structural similarity to other piperidine derivatives.
Antimalarial Applications
Piperidine derivatives have also been used as antimalarial agents . The unique structure of piperidine derivatives allows them to interact with the biological targets of the malaria parasite, potentially inhibiting its growth and reproduction.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . Their unique chemical structure allows them to interact with and disrupt the biological processes of various microorganisms, making them effective in combating infections.
Antihypertensive Applications
Piperidine derivatives have been used as antihypertensive agents . They can help to lower blood pressure by relaxing and widening blood vessels, thereby improving blood flow.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They can help to reduce pain and inflammation by interfering with the body’s pain signaling pathways.
Anti-Alzheimer Applications
Piperidine derivatives have been used in the treatment of Alzheimer’s disease . They can help to improve cognitive function and slow the progression of the disease.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They can help to manage the symptoms of various psychiatric disorders, including schizophrenia and bipolar disorder.
Mechanism of Action
Target of Action
The primary target of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide is the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide: interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .
Biochemical Pathways
The biochemical pathways affected by N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide involve the HIF-1 pathways, particularly the HIF-1α protein and downstream target gene p21 . The activation of these pathways leads to the upregulation of cleaved caspase-3 expression, promoting apoptosis in tumor cells .
Result of Action
The molecular and cellular effects of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide ’s action include the induction of HIF-1α protein and downstream target gene p21 expression . This leads to the upregulation of cleaved caspase-3 expression, which promotes apoptosis in tumor cells .
properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S2/c17-20(18,14-1-2-14)15-9-12-3-6-16(7-4-12)10-13-5-8-19-11-13/h5,8,11-12,14-15H,1-4,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERIMWNLSJYPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide |
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